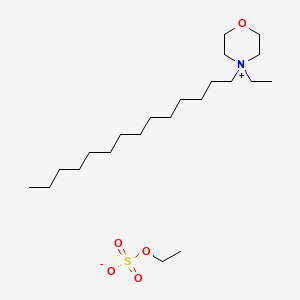
(R)-3-Phenylpyrrolidine hydrochloride
Vue d'ensemble
Description
-(R)-3-Phenylpyrrolidine hydrochloride (PPC) is an important organic compound used in the synthesis of various pharmaceuticals, agrochemicals, and other chemicals. It is a chiral compound, which means it can exist in two mirror-image forms, and is used as a precursor for a variety of compounds. PPC has been studied extensively for its potential applications in the pharmaceutical and agrochemical industries, as well as its potential biochemical and physiological effects.
Applications De Recherche Scientifique
Pharmacological Profiles
- Serotonin Receptor Antagonism: A study on the pharmacology of a related compound, R-96544, showed it as a potent, competitive, and selective serotonin (5-HT2A) receptor antagonist, influencing platelet aggregation and vascular response in animal models (Ogawa, Sugidachi, Tanaka, Fujimoto, & Asai, 2002).
Impact on Pancreatitis
- Pancreatitis Inhibition: Another study highlighted the effects of R-102444 and its active metabolite R-96544, on the development of pancreatitis in experimental models. These compounds showed inhibitory effects on the progression of acute and chronic pancreatitis, suggesting a role of 5-HT2A receptors in the progression of experimental pancreatitis (Ogawa, Sugidachi, Tanaka, Fujimoto, Fukushige, Tani, & Asai, 2005).
Synthetic Methods and Applications
Synthesis of Derivatives
Research into the synthesis of 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one derivatives demonstrates the broader scope of chemical applications for phenylpyrrolidine compounds. These are used in various biological and medicinal chemistry applications (Camps, Muñoz-Torrero, Rull, Font‐Bardia, & Solans, 2007).
Industrial-Scale Production
A study focusing on the resolution of 3-aminopyrrolidine for chiral pharmaceuticals highlights the relevance of phenylpyrrolidine compounds in pharmaceutical manufacturing (Sakurai, Yuzawa, & Sakai, 2008).
Building Blocks in Synthesis
The efficient synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, a key chiral building block for biologically active compounds, exemplifies the role of phenylpyrrolidine derivatives in advanced organic synthesis (Ohigashi, Kikuchi, & Goto, 2010).
Biochemical Applications
- GIRK Channel Inhibition: R-(+)-7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride, a compound structurally related to (R)-3-Phenylpyrrolidine hydrochloride, has been found to inhibit G protein-coupled inwardly rectifying potassium (GIRK) channels. This suggests potential for phenylpyrrolidine derivatives in neurological and pharmacological research (Kuzhikandathil & Oxford, 2002).
Propriétés
IUPAC Name |
(3R)-3-phenylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-2-4-9(5-3-1)10-6-7-11-8-10;/h1-5,10-11H,6-8H2;1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSSGEPIODMCQR-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661520 | |
| Record name | (3R)-3-Phenylpyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
851000-46-9 | |
| Record name | (3R)-3-Phenylpyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3-Phenyl-pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-Methyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5(4H)-one](/img/structure/B591854.png)
